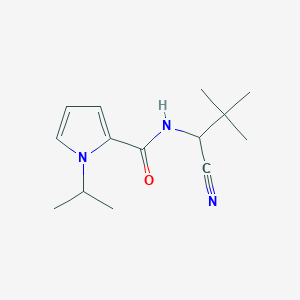
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and other proteins. This, in turn, can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis. The exact mechanism by which HDAC inhibitors exert their effects is still under investigation, but it is believed that they may act by altering the chromatin structure or by modulating the activity of transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models. Further studies are needed to elucidate the exact mechanisms underlying these effects and to determine the potential therapeutic applications of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in lab experiments is its potent inhibitory activity against HDACs. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using HDAC inhibitors is their non-specificity, which can lead to off-target effects and toxicity. Therefore, careful dose optimization and specificity testing are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. One potential area of investigation is the development of more specific HDAC inhibitors that can target specific isoforms of these enzymes. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Overall, the study of this compound has the potential to contribute to the development of novel therapeutic strategies for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of 4-bromo-2-chlorobenzamide with 2-hydroxy-4-methylthiobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product in good yields.
Scientific Research Applications
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
properties
IUPAC Name |
4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-17-7-6-11(15)8-14-12(16)9-2-4-10(13)5-3-9/h2-5,11,15H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAIPSPPODKQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)
![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)
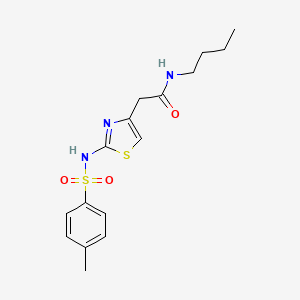
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

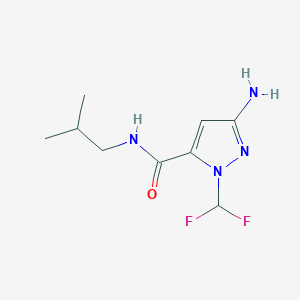
![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)
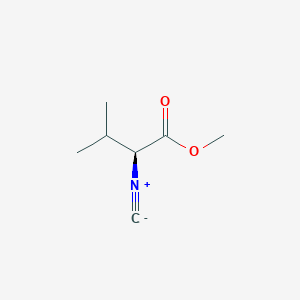
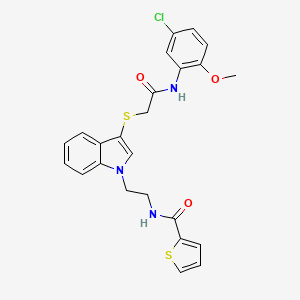
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)
